Bienvenue dans la boutique en ligne BenchChem!

3-chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine

Lipophilicity XLogP3 Physicochemical property

3-Chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine (CAS 1903556-94-4) delivers a non-interchangeable chloro/oxanyloxy/CF3-piperidine triad critical for SAR fidelity. MW 392.8, XLogP3 3.5, zero HBD, and 3 rotatable bonds position it ideally for FBDD elaboration, DEL library synthesis, and PROTAC design. Unlike generic fragment substitution, the intact molecule preserves the precise steric, electronic, and conformational profile required for target engagement. The carbonyl bridge ensures chemoselective conjugation; the CF3 group confers superior metabolic stability vs. methyl analogs (ΔlogD ≈1.0–1.8). Inquire today.

Molecular Formula C17H20ClF3N2O3
Molecular Weight 392.8
CAS No. 1903556-94-4
Cat. No. B2787097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine
CAS1903556-94-4
Molecular FormulaC17H20ClF3N2O3
Molecular Weight392.8
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
InChIInChI=1S/C17H20ClF3N2O3/c18-14-9-11(10-22-15(14)26-13-3-7-25-8-4-13)16(24)23-5-1-12(2-6-23)17(19,20)21/h9-10,12-13H,1-8H2
InChIKeyNEALFFVURJJFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine (CAS 1903556-94-4): Structural and Physicochemical Baseline for Research Procurement


3-Chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine (CAS 1903556-94-4, molecular formula C17H20ClF3N2O3, MW 392.8 g/mol) is a synthetic heterocyclic small molecule featuring a chlorinated pyridine core linked via a carbonyl bridge to a 4-(trifluoromethyl)piperidine moiety and further substituted with a tetrahydro-2H-pyran-4-yloxy (oxan-4-yloxy) group [1]. The compound is deposited in PubChem (CID 92085247) and is primarily supplied as a research-grade building block or screening compound [2]. Its computed physicochemical profile includes an XLogP3 of 3.5, zero hydrogen bond donors, and seven hydrogen bond acceptors, establishing a defined property baseline for target-specific or fragment-based discovery workflows [1].

Why Generic Substitution Fails for 3-Chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine: The Consequence of Combined Pharmacophoric Elements


The procurement value of this compound lies not in any single functional group but in its specific, non-interchangeable combination: a 3-chloro-2-(oxan-4-yloxy)pyridine scaffold coupled via a carbonyl linker to a 4-(trifluoromethyl)piperidine. While individual fragments such as 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid (CAS 1303708-85-1) or generic 4-(trifluoromethyl)piperidine are commercially available, substituting them fails to recapitulate the steric, electronic, and conformational profile of the intact molecule [1]. The trifluoromethyl group confers a markedly different lipophilicity and metabolic profile compared to non-fluorinated analogs, while the oxan-4-yloxy ether provides specific hydrogen-bond acceptor geometry that cannot be replicated by methoxy or unsubstituted hydroxyl analogs [2]. The quantitative evidence below demonstrates that even small structural perturbations among the closest commercially cataloged analogs result in significant physicochemical divergences, making blind substitution a high-risk strategy in any SAR-dependent program.

Quantitative Differentiation Evidence: 3-Chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine vs. Closest Structural Analogs


Lipophilicity Differential: XLogP3 of the Target Compound vs. the Carboxylic Acid Analog

The target compound exhibits a computed XLogP3 of 3.5, which places it in a favorable lipophilicity range for membrane permeability. Replacing the 4-(trifluoromethyl)piperidine-1-carbonyl group with a carboxylic acid (as in 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid, CAS 1303708-85-1) would drastically alter this property, as carboxylic acid analogs typically exhibit XLogP3 values approximately 2–3 units lower [1]. This difference is driven by the combined effect of the trifluoromethyl group and the piperidine ring, which together increase hydrophobicity compared to the ionizable acid. The absence of hydrogen bond donors in the target compound (HBD count = 0) further distinguishes it from the carboxylic acid analog (HBD count ≥ 1), impacting both solubility and permeability profiles [1].

Lipophilicity XLogP3 Physicochemical property Drug-likeness

Molecular Weight and Hydrogen Bond Acceptor Count: Implications for CNS Drug-Likeness vs. Larger Screening Compounds

The target compound has a molecular weight of 392.8 g/mol and seven hydrogen bond acceptors (HBA count = 7). In contrast, the related high-affinity WDR5-binding compound BDBM553051 (N-[4-fluoro-5-[6-(oxan-4-yloxy)pyridin-3-yl]-2-[rac-(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide) has a molecular weight of 658.7 g/mol and a significantly higher HBA count due to additional amide and pyridine-3-carboxamide groups [1]. The lower molecular weight and simpler hydrogen bonding profile of the target compound place it closer to oral drug-like chemical space (MW < 500 g/mol, HBA ≤ 10), whereas BDBM553051 exceeds typical lead-likeness criteria [2]. This positions the target compound as a more tractable starting point for hit-to-lead optimization where maintaining acceptable physicochemical properties is critical.

Molecular weight Hydrogen bonding CNS MPO Drug-likeness

Rotatable Bond Count as a Differentiator of Conformational Entropy vs. Linear Analogs

The target compound possesses only three rotatable bonds, as computed and reported in PubChem [1]. This is notably lower than many piperidine-containing screening compounds that incorporate extended alkyl or polyethylene glycol linkers, which often have 5–8 rotatable bonds. The constrained geometry arises from the direct carbonyl linkage to the piperidine ring and the cyclic nature of the oxan-4-yloxy substituent, both of which restrict conformational freedom. A common analog series—compounds in which the oxan-4-yloxy group is replaced by a linear alkoxy chain (e.g., n-butoxy)—would introduce two additional rotatable bonds, increasing the conformational entropy penalty upon target binding by an estimated 0.8–1.6 kcal/mol (using the classical estimate of ~0.4–0.8 kcal/mol per constrained rotatable bond) [2].

Rotatable bonds Conformational flexibility Ligand efficiency Entropy

Trifluoromethyl Group Impact on logP: Quantitative Comparison with the Non-Fluorinated Methyl Analog

The 4-(trifluoromethyl) substituent on the piperidine ring of the target compound is a well-characterized pharmacophoric element known to increase both lipophilicity and metabolic stability relative to methyl or hydrogen substituents. Based on matched molecular pair analysis data from the medicinal chemistry literature, replacement of a methyl group with a trifluoromethyl group on a saturated heterocycle typically increases the measured logD by 1.0–1.8 units [1]. Applying this to the target compound: if the CF3 group were replaced by CH3, the estimated XLogP3 would decrease from 3.5 to approximately 1.7–2.5, shifting the molecule from a moderately lipophilic region into a significantly more polar space. This magnitude of change would fundamentally alter pharmacokinetic properties, including volume of distribution, plasma protein binding, and CYP450 susceptibility [1].

Trifluoromethyl Metabolic stability Lipophilicity Fluorine chemistry

Recommended Research and Industrial Application Scenarios for 3-Chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine (CAS 1903556-94-4)


Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Chemistry: Exploiting Constrained Conformation and Balanced Lipophilicity

The compound's three rotatable bonds and moderate MW (392.8 g/mol) position it as an ideal starting point for fragment elaboration in FBDD or as a validated building block for DEL synthesis [1]. Its XLogP3 of 3.5 and zero H-bond donors ensure that elaborated analogs will remain within drug-like physicochemical space, avoiding the property inflation commonly observed when using larger, more complex screening hits. Procurement for DEL libraries specifically leverages the compound's single point of carboxyl diversification (the carbonyl-piperidine linkage) and the synthetic tractability of the oxan-4-yloxy and trifluoromethyl groups.

Kinase or Epigenetic Target Screening Where Trifluoromethyl and Chloro Substituents Are Privileged Fragments

The combined presence of a chloro substituent on the pyridine ring and a trifluoromethyl group on the piperidine—both halogen-containing moieties known to engage in halogen bonding and hydrophobic packing in kinase ATP-binding sites and epigenetic reader domains—makes this compound a rational inclusion in screening libraries targeting these protein classes [1]. The class-level evidence for CF3-mediated improvement in metabolic stability over methyl analogs (Δ logD ≈ 1.0–1.8 units) further supports prioritizing this compound in hit-to-lead campaigns where in vivo stability is an early consideration [2].

Comparative SAR Studies Requiring a Fixed 5-Chloro-6-(Oxan-4-yloxy)Pyridine Scaffold

For research groups studying the SAR of the 5-chloro-6-(oxan-4-yloxy)pyridine scaffold across different amine coupling partners, this compound provides the specific 4-(trifluoromethyl)piperidine amide variant [1]. It is differentiated from the closest cataloged analog—ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate (CAS 1903916-45-9)—by the replacement of the ethyl carboxylate with the trifluoromethyl group, which eliminates an additional H-bond acceptor and significantly alters lipophilicity. This makes it particularly suited for studying the contribution of the piperidine 4-position substituent to target binding and selectivity without introducing an ester liability.

Building Block for PROTAC or Bifunctional Molecule Synthesis

The carbonyl linkage between the pyridine scaffold and the piperidine ring offers a synthetic handle for further derivatization, while the absence of competing nucleophilic sites (zero HBD) ensures chemoselective conjugation [1]. The moderate MW and favorable logP reduce the risk of exceeding recommended physicochemical limits (MW < 700 g/mol; logP < 5) after linker and E3 ligase ligand attachment, a critical consideration for PROTAC design where overall molecular properties heavily influence cellular permeability and degradation efficiency.

Quote Request

Request a Quote for 3-chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.